3-Bromo-5,6-dimethylpyrazin-2-amine
Overview
Description
3-Bromo-5,6-dimethylpyrazin-2-amine is a heterocyclic aromatic compound with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . This compound is characterized by a pyrazine ring substituted with bromine and two methyl groups, making it an interesting subject for various chemical and biological studies.
Scientific Research Applications
3-Bromo-5,6-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme-substrate interactions and as a ligand in binding studies.
Industry: It is used in the synthesis of agrochemicals and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include compounds similar to 3-bromo-5,6-dimethylpyrazin-2-amine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its skin permeation is low . The compound has a lipophilicity (Log Po/w) of 1.67 (iLOGP), 1.26 (XLOGP3), 1.45 (WLOGP), 0.45 (MLOGP), and 1.73 (SILICOS-IT), with a consensus Log Po/w of 1.31 .
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Bromo-5,6-dimethylpyrazin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, which can lead to changes in their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it affects cell signaling pathways, which can impact cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on various cellular processes, including energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize it.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, or in the mitochondria, where it affects energy production and apoptosis. The localization of this compound can influence its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5,6-dimethylpyrazin-2-amine involves the bromination of 5,6-dimethylpyrazin-2-amine using N-bromosuccinimide (NBS) in acetonitrile. The reaction is typically carried out at temperatures ranging from 0°C to room temperature over a period of 30 minutes. The reaction mixture is then treated with aqueous sodium thiosulfate, and the product is extracted using ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography using a solvent system of hexane and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dihydropyrazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylpyrazin-2-amine
- 5,6-Dimethylpyrazin-2-amine
- 3-Chloro-5,6-dimethylpyrazin-2-amine
Uniqueness
3-Bromo-5,6-dimethylpyrazin-2-amine is unique due to the presence of both bromine and two methyl groups on the pyrazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-5,6-dimethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSQJUFCJOKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278726 | |
Record name | 3-bromo-5,6-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-69-5 | |
Record name | NSC9621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-5,6-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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